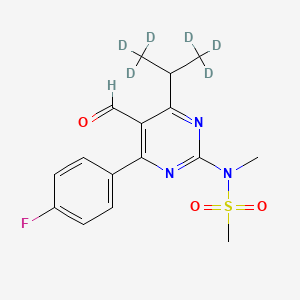
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6, also known as this compound, is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 357.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 is a deuterated derivative of a pyrimidine-based compound, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12D6FN3O3S
- Molecular Weight : 357.43 g/mol
- CAS Number : 1216862-95-1
The compound is primarily recognized as an intermediate in the synthesis of rosuvastatin, a cholesterol-lowering medication. Its biological activity is largely attributed to its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The presence of the fluorophenyl and isopropyl groups enhances its binding affinity and specificity towards the target enzyme.
In Vitro Studies
- HMG-CoA Reductase Inhibition :
- Cell Proliferation Assays :
In Vivo Studies
- Cholesterol-Lowering Effects :
- Toxicity and Safety Profiles :
Case Studies
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 is C16H18FN3O3S, with a molecular weight of approximately 351.4 g/mol. The compound features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological activity.
Synthesis of Statins
One of the primary applications of this compound is as an intermediate in the synthesis of rosuvastatin, a potent HMG-CoA reductase inhibitor used for lowering cholesterol levels. The compound undergoes several synthetic transformations to yield rosuvastatin, which is utilized in treating hyperlipidemia and cardiovascular diseases .
Case Study: Rosuvastatin Synthesis
A patent describes the multi-step synthesis process for rosuvastatin starting from this compound. The process involves:
- Condensation Reaction : The compound reacts with various reagents to form key intermediates.
- Deprotection Steps : Protecting groups are removed to yield the active pharmaceutical ingredient.
- Final Purification : The product is purified through crystallization or chromatography.
Research in Drug Development
The compound's unique structure makes it a valuable tool in medicinal chemistry for developing new drugs targeting various diseases. Its derivatives are explored for:
- Anticancer properties
- Antiviral activity
- Anti-inflammatory effects
Table 2: Research Applications
| Application Type | Description |
|---|---|
| Drug Development | Intermediate for statins and other pharmaceuticals |
| Medicinal Chemistry | Synthesis of novel compounds with therapeutic potential |
| Biological Activity Studies | Investigating mechanisms of action in disease models |
Environmental and Safety Considerations
While synthesizing this compound, it is crucial to consider the environmental impact and safety of reagents used. Many synthetic routes involve hazardous materials, necessitating stringent safety protocols during handling and disposal .
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-5-formyl-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-10H,1-4H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCOTUDOVSLFOB-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














